molecular formula C4H8Br2S2 B1268364 Disulfide, bis(2-bromoethyl) CAS No. 1002-40-0

Disulfide, bis(2-bromoethyl)

Cat. No.: B1268364
CAS No.: 1002-40-0
M. Wt: 280 g/mol
InChI Key: PQCWLWJBICEQQF-UHFFFAOYSA-N
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Description

Disulfide, bis(2-bromoethyl) is a chemical compound with the molecular formula C4H8Br2S2The compound is characterized by the presence of two bromoethyl groups attached to a disulfide linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfide, bis(2-bromoethyl) can be synthesized through the reaction of 2-bromoethanol with sulfur dichloride, followed by oxidation. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of disulfide, bis(2-bromoethyl) often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Disulfide, bis(2-bromoethyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide linkage to thiols.

    Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-sulfur bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiolates or amines can react with the bromoethyl groups under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: New carbon-sulfur or carbon-nitrogen bonds.

Scientific Research Applications

Disulfide, bis(2-bromoethyl) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of disulfide bond formation and cleavage in proteins and peptides.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of disulfide, bis(2-bromoethyl) involves the formation and cleavage of disulfide bonds. The compound can interact with thiol groups in proteins and peptides, leading to the formation of new disulfide linkages or the reduction of existing ones. This property makes it valuable in the study of redox biology and the development of redox-active drugs .

Comparison with Similar Compounds

    Disulfide, bis(2-chloroethyl): Similar structure but with chlorine atoms instead of bromine.

    Disulfide, bis(2-iodoethyl): Contains iodine atoms instead of bromine.

    Disulfide, bis(2-fluoroethyl): Fluorine atoms replace the bromine atoms.

Uniqueness: Disulfide, bis(2-bromoethyl) is unique due to the presence of bromine atoms, which confer specific reactivity and properties. The bromine atoms make the compound more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts .

Properties

IUPAC Name

1-bromo-2-(2-bromoethyldisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCWLWJBICEQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)SSCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341318
Record name Disulfide, bis(2-bromoethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-40-0
Record name Disulfide, bis(2-bromoethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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